molecular formula C10H12N4OS B14075249 Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- CAS No. 65749-77-1

Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-

Cat. No.: B14075249
CAS No.: 65749-77-1
M. Wt: 236.30 g/mol
InChI Key: OJIJIWIHMFPXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amide group, a hydrazono group, and a phenyl group. Its molecular formula is C10H12N4OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- typically involves the reaction of N-phenylpropanamide with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The hydrazono group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, 2-hydroxy-: This compound has a hydroxyl group instead of the hydrazono group.

    Propanamide, 2-methyl-: This compound has a methyl group instead of the aminothioxomethyl group.

    Propionamide: A simpler compound with only an amide group.

Uniqueness

Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrazono group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

CAS No.

65749-77-1

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

2-(carbamothioylhydrazinylidene)-N-phenylpropanamide

InChI

InChI=1S/C10H12N4OS/c1-7(13-14-10(11)16)9(15)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15)(H3,11,14,16)

InChI Key

OJIJIWIHMFPXOR-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)N)C(=O)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.